Propylamine
Overview
Description
Synthesis Analysis
Propylamine can be synthesized through several methods. One common approach involves the reaction of alcohols with ammonia in the presence of a catalyst. Another method for synthesizing propylamine derivatives includes the hydrosilylation of aliphatic and heterocyclic N-allylamines, leading to the production of compounds with potential antitumor activity (Ignatovich et al., 2012). Additionally, propylamine has been used as a template in the hydrothermal synthesis of molecular sieves, demonstrating its versatility in chemical synthesis processes (Xu et al., 2014; Xu et al., 2015).
Molecular Structure Analysis
The molecular structure of propylamine features a linear alkyl chain terminated by an amino group. This structure is pivotal for its reactivity and functionalization in various chemical reactions. The amino group in propylamine can participate in hydrogen bonding, making it soluble in water and other polar solvents. Its structure has been analyzed through techniques such as X-ray diffraction and IR spectroscopy, providing insights into its bonding patterns and molecular geometry (Jastrzębska et al., 2014).
Chemical Reactions and Properties
Propylamine undergoes typical amine reactions, including alkylation, acylation, and nitrosation. It can act as a nucleophile in substitution reactions and as a base in deprotonation reactions. Its reactivity has been utilized in the synthesis of complex organic molecules, such as squalene synthase inhibitors, which demonstrate its importance in medicinal chemistry (Ishihara et al., 2004).
Physical Properties Analysis
Propylamine is a colorless liquid at room temperature with a fishy odor. It has a boiling point of 48-50°C and is highly flammable. Its solubility in water and organic solvents stems from its molecular structure, which allows for versatile applications in different chemical environments.
Chemical Properties Analysis
The chemical properties of propylamine are characterized by its basicity and nucleophilicity. It can form salts with acids and participate in the formation of amides, imines, and Schiff bases through reactions with various carbonyl compounds. These reactions are fundamental in the synthesis of pharmaceuticals, dyes, and polymers, showcasing the wide range of applications for propylamine in the chemical industry.
For more in-depth information on the topics mentioned and further reading on propylamine, the following references are recommended:
- (Ignatovich et al., 2012)
- (Xu et al., 2014; Xu et al., 2015)
- (Jastrzębska et al., 2014)
- (Ishihara et al., 2004)
Scientific Research Applications
Biosynthesis : Propylamine transferase in Escherichia coli catalyzes the biosynthesis of spermidine, an important biogenic amine (Bowman, Tabor, & Tabor, 1973).
Catalysis : Modified propylamine, grafted onto magnetic nanoparticles, serves as an efficient catalyst for Knoevenagel condensation, a key reaction in organic synthesis (Ying et al., 2014).
Cellular Biology : Propylamine can affect intracellular protein degradation by impairing microtubular function in rat hepatocytes, leading to the accumulation of autophagosomes (Kovács, Reith, & Seglen, 1982).
Nanotechnology : Propylamine-functionalized nanoporous silica has been employed as a nanoreactor for synthesizing specific organic derivatives (Mohammadi Ziarani et al., 2015).
Biomedical Applications : Grafted propylamine enhances the pseudoplasticity of hyaluronic acid, making it useful in drug delivery and regenerative medicine (Petta, Eglin, Grijpma, & D’Este, 2016).
Gas Sensing : Tellurium-based thin films show altered resistance in the presence of propylamine vapor, indicating potential applications in gas sensing technology (Tsiulyanu, Marian, & Liess, 2002).
Pharmacology : Certain carbazole aminoalcohols, including propylamine derivatives, show potential as anti-alveolar echinococcosis agents (Dang et al., 2018).
Corrosion Inhibition : Propylamine and similar compounds are effective corrosion inhibitors in petroleum/water mixtures (Hassanzadeh, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N, Array | |
Record name | PROPYLAMINE | |
Source | CAMEO Chemicals | |
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Related CAS |
58479-39-3 | |
Record name | Propylamine polymer | |
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DSSTOX Substance ID |
DTXSID6021878 | |
Record name | Propylamine | |
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Molecular Weight |
59.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma | |
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Boiling Point |
119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C | |
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Record name | 1-Propylamine | |
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Flash Point |
-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP) | |
Record name | PROPYLAMINE | |
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Solubility |
Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |
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Record name | 1-Propylamine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Propylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720 | |
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Vapor Density |
2.0 (AIR= 1), Relative vapor density (air = 1): 2.0 | |
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Vapor Pressure |
310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9 | |
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Product Name |
Propylamine | |
Color/Form |
Colorless liquid | |
CAS RN |
107-10-8 | |
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Melting Point |
-117.4 °F (USCG, 1999), -83 °C | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1392 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Propylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PROPYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.